[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine
Description
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a morpholine ring at the 5-position and a methanamine group at the 2-position.
Properties
IUPAC Name |
(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11/h1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQQTSYPDGSXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings are substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting proliferation in leukemia and breast cancer cell lines .
-
Case Studies :
- In vitro Studies : A study demonstrated that several oxadiazole derivatives, including those similar to this compound, were screened against NCI's panel of human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth at low concentrations (IC50 values ranging from 0.05 to 0.25 µM) .
- Molecular Docking Studies : Computational studies have suggested that these compounds interact effectively with key proteins involved in cancer cell signaling pathways, enhancing their potential as therapeutic agents .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds similar to this compound have been shown to inhibit COX enzymes, which play a crucial role in inflammatory processes. These findings suggest their utility in developing new anti-inflammatory drugs .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing functional materials. Its ability to form coordination complexes with metals can be harnessed in developing new catalysts or sensors .
Case Studies:
- Polymer Composites : Research has explored the incorporation of oxadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. Such composites may find applications in aerospace and automotive industries due to their improved performance characteristics .
- Nanomaterials : The compound's reactivity can be exploited in creating nanostructured materials with specific electronic properties, potentially useful in electronic devices and photovoltaic applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmacology | Anticancer agents | Significant cytotoxicity against various cell lines; potential for apoptosis induction |
| Anti-inflammatory drugs | Inhibition of COX enzymes | |
| Material Science | Synthesis of functional materials | Enhanced thermal stability in composites |
| Development of nanomaterials | Tailored electronic properties for devices |
Mechanism of Action
The mechanism of action of [5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-oxadiazole scaffold is highly versatile, with substituents dictating functionality. Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Tolyl and pyridinyl groups (aromatic) increase rigidity and π-π stacking, beneficial for optoelectronic materials . Phenylethyl (aliphatic) enhances flexibility and lipid solubility, favoring neuroprotective applications .
- Heteroatom Influence : Morpholine’s oxygen and nitrogen atoms improve polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to purely aromatic analogs .
- Core Modification : Thiadiazole analogs (e.g., ) exhibit greater electron deficiency than oxadiazoles, altering redox properties and biological targets .
Physicochemical Properties
- Solubility: Morpholine-containing compounds are expected to exhibit higher solubility in polar solvents (e.g., DMSO, methanol) compared to lipophilic tolyl or phenylethyl derivatives .
- Thermal Stability : Oxadiazoles generally show high thermal stability (>170°C melting points), crucial for material science applications .
Biological Activity
[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine is a compound that incorporates a morpholine ring and an oxadiazole moiety, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:
- Cytotoxicity Studies : Research indicated that derivatives of oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.41 |
| Similar Derivative | MEL-8 | 0.65 |
Additionally, flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For example:
- Inhibition of Pathogens : Studies demonstrated that compounds with oxadiazole structures effectively inhibited the growth of Staphylococcus aureus and other bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
Anti-inflammatory Activity
In vivo studies have reported that oxadiazole derivatives exhibit anti-inflammatory effects:
- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Specifically, docking studies suggest strong interactions between these compounds and inflammatory mediators .
Case Studies
- Study on Anticancer Effects : A study involving a series of oxadiazole derivatives showed that modifications at the aromatic position led to enhanced anticancer activity against various cell lines. The introduction of electron-withdrawing groups significantly increased potency .
- Antimicrobial Efficacy : A comparative study evaluated several oxadiazole derivatives against common pathogens and found that certain modifications improved their antibacterial activity significantly compared to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
